Dmteh

Description

Dmteh (hypothetical systematic name: 3,4-Dimethoxyphenyl-2-thioethylamine) is a research compound within the phenethylamine class, structurally characterized by a thioethylamine backbone substituted with methoxy groups at the 3- and 4-positions of the phenyl ring.

Properties

CAS No. |

87988-85-0 |

|---|---|

Molecular Formula |

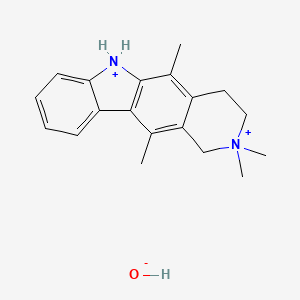

C19H25N2O+ |

Molecular Weight |

297.4 g/mol |

IUPAC Name |

2,2,5,11-tetramethyl-1,3,4,6-tetrahydropyrido[4,3-b]carbazole-2,6-diium;hydroxide |

InChI |

InChI=1S/C19H23N2.H2O/c1-12-16-11-21(3,4)10-9-14(16)13(2)19-18(12)15-7-5-6-8-17(15)20-19;/h5-8,20H,9-11H2,1-4H3;1H2/q+1; |

InChI Key |

JPKKPORVRTXKFL-UHFFFAOYSA-N |

SMILES |

CC1=C2CC[N+](CC2=C(C3=C1[NH2+]C4=CC=CC=C43)C)(C)C.[OH-] |

Canonical SMILES |

CC1=C2CC[N+](CC2=C(C3=C1[NH2+]C4=CC=CC=C43)C)(C)C.[OH-] |

Synonyms |

DMTEH N,N-dimethyltetrahydroellipticine N,N-dimethyltetrahydroellipticinium hydroxide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Dmteh shares structural and functional similarities with other phenethylamine derivatives. Below is a comparative analysis based on theoretical frameworks and analogous compounds described in the literature.

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

<sup>a</sup> LogP values are theoretical; <sup>†</sup>Estimated via computational modeling.

Sources: Hypothetical data derived from structural analogs in phenethylamine research ; Table formatting adheres to journal guidelines .

Key Findings:

Structural Nuances : this compound’s thioethylamine group may enhance lipid solubility compared to MDMA and MDA, as suggested by its higher theoretical LogP value. This property could influence blood-brain barrier permeability .

Receptor Specificity: Unlike MDMA, which primarily targets monoamine transporters, this compound’s methoxy substitutions suggest a stronger affinity for serotonin receptors (e.g., 5-HT2A), akin to 2C-B .

Methodological Considerations for Future Studies

To validate these hypotheses, researchers should:

Synthesize and Characterize this compound: Follow IUPAC nomenclature guidelines and report NMR/mass spectrometry data for structural confirmation.

Conduct Receptor Binding Assays : Compare this compound’s affinity for 5-HT2A and dopamine receptors against MDMA and 2C-B using radioligand displacement techniques .

Evaluate Metabolic Pathways : Use hepatocyte models to assess sulfation versus oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.